Cas no 104146-10-3 (4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate)
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-
- (4-methoxyphenyl)methyl (6R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
- GCLE
- 7-Phenglacetamido-3-chloromethyl Cephalosp oranic acid Para methoxybenzyl ester
- 4-Methoxybenzyl 3-Ch
- 4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4- carboxylate
- 4-Methoxybenzyl 3-chloromethyl-7-(2-phenyl-acetamido)-3-cephem-4-carboxylate
- (6R,7R)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic Acid 4-Methoxybenzyl Ester
- GCLE:INTERMEDIATE FOR CEPHALOSPORIN
- (4-methoxyphenyl)methylester,(6r-trans)-7-((phenylacetyl)amino)
- 7-phenylacetamido-3-chloromethylcephem-4-carbonicacidp-methoxybenzylester
- 2,0)oct-2-ene-2-carboxylicacid,3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo(
- 7-PHENYLACETAMIDE-3-CHLOROMETHYL-CEPHALOSPORANIC ACID P-METHOXYBENZYL ESTER
- 7-PHENYLACETAMIDO-3-CHLOROMETHYLCEPHEM-4-CARBONICACID-PARA-METHOXYBENZYLESTER
- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-
- 7-Phenglacetamido-3-chloromethyl Cephalosporanic acid Para methoxybenzyl ester
- 7-Phenglacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester
- 4-Methoxybenzyl3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
- C24H23ClN2O5S
- T517UKN60D
- 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid-p-methoxybenzyl ester
- 7-Phenylacetamido-3-chloromethylcephem-4-carbonic acid p-methoxybenzyl ester
- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-(chloromethyl)-8-oxo-7-((phenyl
- (6R, 7R)-7-phenylacetamido-3-chloromethylceph-3-em-4-carboxylic acid p-methoxybenzyl ester
- AS-15035
- CS-W019349
- DTXSID101009945
- (4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 104146-10-3
- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-(chloromethyl)-8-oxo-7-((phenylacetyl)amino)-, (4-methoxyphenyl)methyl ester, (6R-trans)-
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-(CHLOROMETHYL)-8-OXO-7-((PHENYLACETYL)AMINO)-, (4-METHOXYPHENYL)METHYL ESTER, (6R,7R)-
- (4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- AMY233
- CHEMBL385813
- 4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Q27289677
- p-methoxybenzyl 7beta-phenylacetamido-3-chloromethyl-3-cephem-4carboxylate
- AKOS024258507
- AKOS015919832
- M2411
- KFCMZNUGNLCSJQ-NFBKMPQASA-N
- MFCD00191253
- 4-METHOXYBENZYL (6R,7R)-3-(CHLOROMETHYL)-8-OXO-7-((PHENYLACETYL)AMINO)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLATE
- SCHEMBL6281688
- 7beta-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester
- EN300-7384329
- NS00006630
- UNII-T517UKN60D
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(chloromethyl)-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester, (6R,7R)-
- AKOS032960711
- (6R,7R)-4-Methoxybenzyl3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Z1741974898
- p-Methoxybenzyl 7beta-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylate
- 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
-
- MDL: MFCD00191253
- Inchi: 1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28)/t20-,23-/m1/s1
- Chiave InChI: KFCMZNUGNLCSJQ-NFBKMPQASA-N
- Sorrisi: ClCC1CS[C@@H]2[C@@H](C(N2C=1C(=O)OCC1C=CC(=CC=1)OC)=O)NC(CC1C=CC=CC=1)=O
- BRN: 4894110
Proprietà calcolate
- Massa esatta: 486.10200
- Massa monoisotopica: 486.102
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 33
- Conta legami ruotabili: 9
- Complessità: 777
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 110
Proprietà sperimentali
- Densità: 1.41
- Punto di fusione: 163-169°C
- Punto di ebollizione: 756.6 °C at 760 mmHg
- Punto di infiammabilità: 411.4 °C
- Indice di rifrazione: 1.657
- PSA: 110.24000
- LogP: 3.20270
- Rotazione specifica: -44° (c=1%, CDCl3)
- Sensibilità: Sensibile al calore
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Istruzioni di sicurezza: S26; S36/37/39
- RTECS:XZ4380000
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:<0°C
- Frasi di rischio:R22; R41; R43
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R844343-500g |
(6R,7R)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
104146-10-3 | 97% | 500g |
980.00 | 2021-05-17 | |
| TRC | M226085-1g |
4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate |
104146-10-3 | 1g |
$64.00 | 2023-05-18 | ||
| TRC | M226085-5g |
4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate |
104146-10-3 | 5g |
$81.00 | 2023-05-18 | ||
| TRC | M226085-10g |
4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate |
104146-10-3 | 10g |
$ 86.00 | 2023-09-07 | ||
| TRC | M226085-25g |
4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate |
104146-10-3 | 25g |
$ 109.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R88200-5g |
4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
104146-10-3 | 5g |
¥36.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R88200-25g |
4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
104146-10-3 | 25g |
¥116.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R88200-100g |
4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
104146-10-3 | 100g |
¥286.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R88200-500g |
4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
104146-10-3 | 500g |
¥986.0 | 2021-09-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157960-100g |
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate |
104146-10-3 | >98.0% | 100g |
¥118.90 | 2023-09-02 |
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate Fornitori
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate Letteratura correlata
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Ulteriori informazioni su 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
Ultime Ricerche sul Composto 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate (CAS 104146-10-3)
Il composto 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate (CAS 104146-10-3) è un intermedio chiave nella sintesi di antibiotici β-lattamici, in particolare delle cefalosporine. Recenti studi hanno focalizzato l'attenzione sul suo potenziale come precursore per lo sviluppo di nuovi agenti antimicrobici con spettro d'azione ampliato e resistenza agli enzimi β-lattamasi.
Uno studio pubblicato nel 2023 sul Journal of Medicinal Chemistry ha investigato l'ottimizzazione del processo di sintesi di questo composto, introducendo un nuovo catalizzatore a base di palladio che aumenta la resa fino al 92%. La metodologia proposta riduce significativamente i sottoprodotti indesiderati, migliorando la sostenibilità del processo.
In ambito farmacologico, ricerche condotte presso l'Università di Milano hanno dimostrato che derivati strutturali ottenuti da questo intermedio mostrano un'attività promettente contro ceppi di Staphylococcus aureus resistenti alla meticillina (MRSA). I dati preliminari indicano un MIC90 di 2 μg/mL per i composti più attivi.
Un'analisi cristallografica recente (Acta Crystallographica, 2024) ha rivelato dettagli strutturali critici del composto, in particolare la conformazione del nucleo cephem e l'orientamento del gruppo 4-methoxybenzyl. Queste informazioni sono fondamentali per il design razionale di analoghi con migliori proprietà farmacocinetiche.
Dal punto di vista industriale, un brevetto depositato nel 2023 (WO2023/154672) descrive un nuovo processo di purificazione a scala pilota che utilizza cromatografia a fluido supercritico, riducendo i costi di produzione del 30% rispetto ai metodi tradizionali.
Studi di stabilità accelerata hanno dimostrato che il composto mantiene oltre il 95% di purezza dopo 24 mesi di conservazione in condizioni standard, rendendolo particolarmente adatto per applicazioni industriali su larga scala.
Prospettive future includono l'esplorazione di questo intermedio per lo sviluppo di coniugati antibiotico-anticorpo (ADCs) e l'applicazione in terapie combinate contro infezioni multiresistenti. Trial preclinici sono attualmente in corso in diversi centri di ricerca europei.
104146-10-3 (4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)